molecular formula C11H11ClO3 B2358269 Ethyl 3-chloro-2-methylbenzoylformate CAS No. 1256466-32-6

Ethyl 3-chloro-2-methylbenzoylformate

Cat. No.: B2358269
CAS No.: 1256466-32-6
M. Wt: 226.66
InChI Key: OFRIBKRWZGTFCB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-methylbenzoylformate (C${11}$H${11}$ClO$_{3}$) is an α-keto ester featuring a benzoylformate backbone substituted with a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This compound is part of a broader class of esters with applications in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its reactivity and physicochemical properties. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

ethyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRIBKRWZGTFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 3-chloro-2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-2-methylbenzoyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow processes and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Ethyl 3-chloro-2-methylbenzoylformate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions and produce corresponding substituted products.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Ethyl 3-chloro-2-methylbenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-methylbenzoylformate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester functional group can undergo hydrolysis to produce the corresponding carboxylic acid. These reactions can affect various biochemical pathways and cellular processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Chloro-5-Fluorobenzoylformate

A direct analog, ethyl 3-chloro-5-fluorobenzoylformate (C${10}$H${8}$ClFO$_{3}$), differs by replacing the 2-methyl group with a fluorine atom at the 5-position. Key structural and electronic differences include:

  • Steric Considerations : The smaller fluorine atom reduces steric hindrance near the keto group, which may enhance accessibility for catalytic interactions .
Table 1: Structural Comparison of Ethyl 3-Chloro-2-Methylbenzoylformate and Its Fluorinated Analog
Property This compound Ethyl 3-Chloro-5-Fluorobenzoylformate
Molecular Formula C${11}$H${11}$ClO$_{3}$ C${10}$H${8}$ClFO$_{3}$
Substituents 3-Cl, 2-CH$_3$ 3-Cl, 5-F
SMILES CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)CH$_3$ CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F
InChIKey Not provided AXXUGRZDHNZUMR-UHFFFAOYSA-N

Ethyl 2-Hydroxysulfamoylbenzoate

Another structurally related ester, ethyl 2-hydroxysulfamoylbenzoate (C$9$H${11}$NO$_5$S), features a sulfamoylhydroxy group at the 2-position. Such structural variations highlight the role of functional groups in modulating solubility and metabolic stability .

Methyl 4-Oxo-2,4-Dihydro-1,2-Benzoxazole-3-Carboxylate

This compound (C${10}$H$9$NO$_4$) incorporates a benzoxazole ring system, diverging from the benzoylformate scaffold. The fused oxazole ring enhances rigidity and may improve thermal stability, making it more suitable for high-temperature applications compared to α-keto esters like this compound .

Research Findings and Implications

  • Electronic Modulation : Fluorinated analogs (e.g., ethyl 3-chloro-5-fluorobenzoylformate) may offer improved electronic properties for catalytic applications, whereas sulfonamide-containing derivatives (e.g., ethyl 2-hydroxysulfamoylbenzoate) could prioritize bioactivity .
  • Crystallographic Insights : Tools like SHELX and ORTEP-3 are critical for resolving the structural nuances of such compounds, enabling precise analysis of substituent effects on molecular geometry .

Biological Activity

Ethyl 3-chloro-2-methylbenzoylformate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl ester group, a chloro substituent, and a methyl group attached to a benzoylformate backbone. The molecular formula for this compound is C11H11ClO3C_{11}H_{11}ClO_3. Its structure enhances its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death. This effect may be attributed to the compound's ability to interact with lipid bilayers, altering membrane integrity and function.

Anticancer Properties:
In anticancer studies, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. The proposed mechanism involves interference with cellular signaling pathways that regulate cell growth and apoptosis. For instance, studies have suggested that the compound may modulate the activity of specific kinases involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.
  • Cancer Cell Line Studies:
    In vitro experiments on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating substantial anticancer activity.

Data Tables

Property/ActivityValue/Description
Molecular FormulaC11H11ClO3C_{11}H_{11}ClO_3
Antimicrobial Activity (IC50)50 µg/mL against various bacteria
Anticancer Activity (IC50)30 µM against breast cancer cells
Mechanism of ActionDisruption of cell membranes; signaling modulation

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